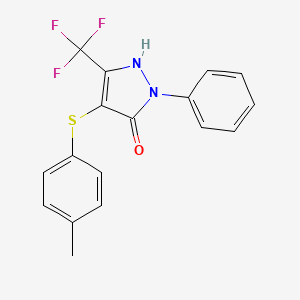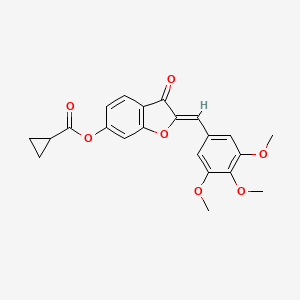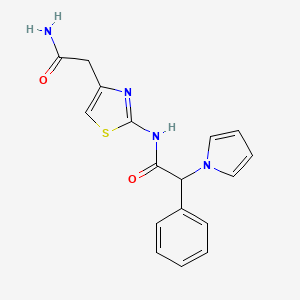
7-isopropyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isopropyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as PNU-142633, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting several enzymes and has shown potential in treating various diseases.
Applications De Recherche Scientifique
Analgesic Activity
Studies have shown that derivatives of purine-2,6-dione exhibit significant analgesic and anti-inflammatory effects. For instance, benzylamide and 4-phenylpiperazinamide derivatives demonstrated stronger analgesic activity than acetylic acid, a reference drug, in in vivo models like the writhing syndrome and formalin tests. These compounds also exhibited potent inhibition of phosphodiesterase activity, suggesting their utility as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Psychotropic Activity
Another line of research has identified derivatives of purine-2,6-dione as potential ligands for serotonin receptors, with implications for treating psychotropic conditions. Specifically, certain derivatives showed affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential antidepressant and anxiolytic properties. For example, one study found a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand that exhibited antidepressant-like effects in vivo models, suggesting a promising approach for designing new serotonin receptor ligands (Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
The structural and antimicrobial studies of derivatives, such as 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, have demonstrated moderate activity against bacteria and fungi. These findings highlight the potential of such compounds in antimicrobial therapy, with specific derivatives showing promising activity against Staphylococcus aureus and Candida albicans (Ghabbour & Qabeel, 2016).
Propriétés
IUPAC Name |
3-methyl-8-(4-phenylpiperazin-1-yl)-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-13(2)25-15-16(22(3)19(27)21-17(15)26)20-18(25)24-11-9-23(10-12-24)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWAPTRPORZEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2603598.png)
![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2603600.png)
![3-(3-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2603601.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2603602.png)
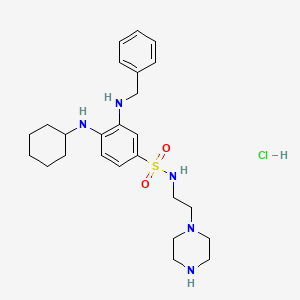
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2603606.png)
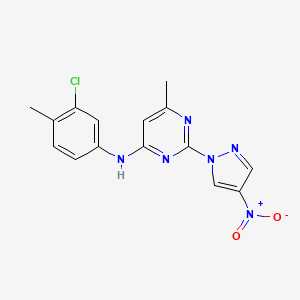
![Ethyl 3,4-dimethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate](/img/structure/B2603608.png)
![4-Methoxy-1-methyl-5-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2603609.png)
![3-[(2-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2603612.png)
